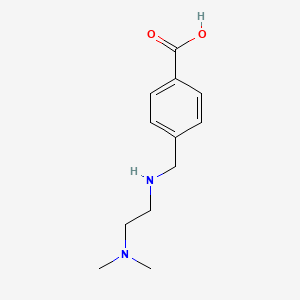

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

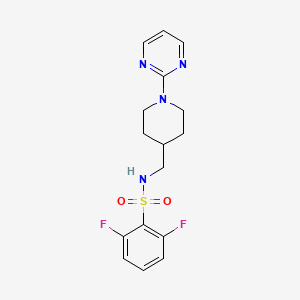

“4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid” is a complex organic compound. It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety . It is a biotransformation product of 2-ethylhexyl 4- (N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .

Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2 . Its molecular weight is 179.2157 . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 .Scientific Research Applications

Organocatalytic Synthesis

- The compound is involved in organocatalytic reactions, specifically in α-methylenation of aldehydes, demonstrating its utility in rapid synthesis methodologies that enable the preparation of alpha-substituted acroleins with various functionalities. This application is critical for synthesizing intermediates in organic chemistry and material science (Benohoud, Erkkilä, & Pihko, 2011).

Crystallography and Polymorphism

- Research has identified two new polymorphs of the compound, indicating its structural versatility and relevance in crystal engineering. This has implications for understanding molecular packing, hydrogen bonding, and the development of materials with specific physical properties (Aakeröy, Desper, & Levin, 2005).

Spectroscopic Studies

- Spectroscopic studies have revealed the compound's unique properties, such as its ability to exhibit anomalous red-shifted fluorescence when complexed with water molecules. This finding is essential for applications in photophysics and the design of novel photoluminescent materials (Zakharov et al., 2009).

Cytotoxic Activity

- Derivatives of the compound have shown potent cytotoxic activity against various cancer cell lines, highlighting its potential in the development of new chemotherapeutic agents. This area of research is crucial for discovering new drugs with improved efficacy and selectivity for cancer treatment (Deady et al., 2003).

Anion Recognition

- The compound has been utilized as a chromogenic and fluorogenic anion host, showing high selectivity towards specific anions. This application is significant in the fields of sensor technology and environmental monitoring, where selective and sensitive detection of anions is required (Hou & Kobiro, 2006).

Mechanism of Action

Target of Action

It is noted that a similar compound, 4-(aminomethyl)benzoic acid, has been identified as a potent agonist for gpr54, a g protein-coupled receptor .

Mode of Action

If it acts similarly to 4-(aminomethyl)benzoic acid, it may interact with its target receptor, potentially leading to a series of intracellular events .

Result of Action

It is noted that the compound is used in the synthesis of high-efficiency photosensitive materials , suggesting that it may have effects at the molecular level that contribute to this application.

properties

IUPAC Name |

4-[[2-(dimethylamino)ethylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)8-7-13-9-10-3-5-11(6-4-10)12(15)16/h3-6,13H,7-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZZGZMNJGZOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)

![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)

![5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2747772.png)

![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)

![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2747781.png)

![[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2747782.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2747784.png)